molecular formula C16H23N3O2S B7571126 N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide

N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide

Cat. No.: B7571126
M. Wt: 321.4 g/mol
InChI Key: CKDVDBDRFPLIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide, also known as OTAVA-BB 1208316, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and viruses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and inhibit the replication of viruses. It may also have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide is its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more efficient and scalable synthesis methods.
3. Optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety.
4. Development of new derivatives and analogs with improved activity and selectivity.
5. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its anticancer, antifungal, and antiviral activities make it a promising candidate for the development of new drugs to treat various diseases. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide involves the reaction of 2-(2-thiophen-2-ylpyrrolidin-1-yl)acetic acid with 2-amino-5-chloro-N-(2-oxoazepan-3-yl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound.

Scientific Research Applications

N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit anticancer, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs to treat various diseases.

Properties

IUPAC Name

N-(2-oxoazepan-3-yl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-15(18-12-5-1-2-8-17-16(12)21)11-19-9-3-6-13(19)14-7-4-10-22-14/h4,7,10,12-13H,1-3,5-6,8-9,11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDVDBDRFPLIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)CN2CCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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